Estrone-d4 3-Sulfate Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

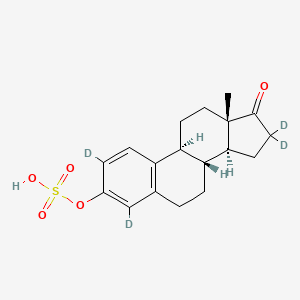

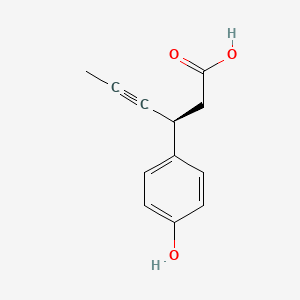

Estrone-d4 3-Sulfate Sodium Salt, also known as Estrone 3-sulfate, is an endogenous steroid and an estrogen ester . It is biologically inactive and is converted into estrone by steroid sulfatase . Formulations containing estrone 3-sulfate have been used in the treatment of menopausal symptoms and for the prevention of osteoporosis in high-risk populations .

Synthesis Analysis

The synthesis of this compound involves the use of 1,2-dimethyl-1 H-imidazole-5-sulphonyl chloride, which allows a significant increase of mass spectrometric signal of analytes .Molecular Structure Analysis

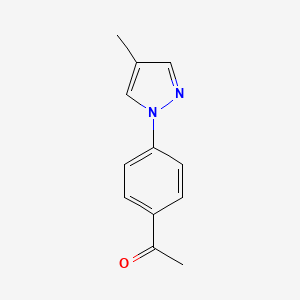

The molecular formula of this compound is C18H22O5S . It is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone .Chemical Reactions Analysis

This compound is converted by steroid sulfatase into estrone . A derivatisation-based methodology was applied to detect estrogen in free and conjugated forms including some isomers simultaneously using liquid chromatography tandem mass spectrometry (LC-MSn) .Physical and Chemical Properties Analysis

The molecular weight of this compound is 376.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación

Environmental Impact and Removal

Estrone-d4 3-Sulfate Sodium Salt, a conjugated estrogen, is notably present in livestock excreta, contributing significantly to environmental estrogenic activity. Studies show that these estrogens, despite undergoing composting treatments, still persist, indicating potential environmental risks (Zhang et al., 2014). Additionally, its transport and degradation in soils have been a subject of research, with findings highlighting its impact on soil ecosystems (Goeppert et al., 2014; Scherr et al., 2008).

Medical and Biological Research

This compound plays a critical role in medical research, particularly in understanding hormone-dependent cancer progression. It's been identified as a precursor to biologically active estrogen, implicating its involvement in the proliferation of hormone-dependent breast cancer cells. This understanding opens pathways for therapeutic strategies targeting specific transporters of this compound (Nozawa et al., 2004; Nozawa et al., 2005). Furthermore, research into sulfated steroid hormones, which includes this compound, sheds light on their significant roles in reproductive processes (Geyer et al., 2017).

Analytical Chemistry and Detection

In the field of analytical chemistry, this compound has been pivotal in developing sensitive and selective electrochemical sensors. These sensors are integral in determining the presence of this compound in biological samples, facilitating medical and environmental studies (Song et al., 2017).

Pharmacological and Transporter Studies

Extensive research has delved into the transport mechanisms of this compound, providing insights into its pharmacokinetics and interactions with cellular transporters. Identifying and characterizing transporters, such as human organic anion transporter 3, offer profound implications for drug delivery and treatment strategies (Cha et al., 2001; Cha et al., 2000). The studies collectively contribute to a comprehensive understanding of the role of this compound in various biological and environmental processes.

Mecanismo De Acción

Target of Action

Estrone-d4 3-Sulfate Sodium Salt, like naturally produced estrogen, acts through binding to nuclear receptors in estrogen-responsive tissues . These receptors are the primary targets of this compound .

Mode of Action

Upon entering target cells freely, this compound interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA . This is the primary mode of action of this compound .

Biochemical Pathways

this compound modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), through a negative feedback mechanism . This modulation affects the hormonal pathways and their downstream effects .

Pharmacokinetics

It’s known that this compound is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides . This transportation mechanism impacts the bioavailability of this compound .

Result of Action

The molecular and cellular effects of this compound’s action involve the regulation of gene transcription, leading to the formation of messenger RNA . This process results in the modulation of hormonal pathways and their downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can enter into the surface water or groundwater with rainfall, irrigation infiltration, and surface runoff . These environmental factors need to be considered when studying the action of this compound .

Safety and Hazards

Direcciones Futuras

Estrone-d4 3-Sulfate Sodium Salt has been investigated for its potential in the detection and diagnosis of hormone-dependent breast cancers . The established methodology was applied to profile the presence of targeted estrogens in natural surface water samples . The potential leaching transport to groundwater of this compound requires further critical concern .

Análisis Bioquímico

Biochemical Properties

Estrone-d4 3-Sulfate Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is involved in the modulation of the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Estrone-d4 3-Sulfate Sodium Salt involves the sulfation of Estrone-d4 followed by the conversion of the resulting sulfate ester to the sodium salt form.", "Starting Materials": [ "Estrone-d4", "Sulfur trioxide-trimethylamine complex", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Estrone-d4 is dissolved in methanol and reacted with sulfur trioxide-trimethylamine complex to form Estrone-d4 sulfate ester.", "The resulting sulfate ester is then dissolved in water and reacted with sodium hydroxide to form Estrone-d4 3-Sulfate Sodium Salt.", "The product is then purified through crystallization or chromatography." ] } | |

Número CAS |

285979-80-8 |

Fórmula molecular |

C18H21NaO5S |

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

sodium;(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/i3D,7D2,10D; |

Clave InChI |

VUCAHVBMSFIGAI-BTYLJWTCSA-M |

SMILES isomérico |

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)

![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)